5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-15-3-6-20(27-15)28(24,25)21-14-19(23-9-11-26-12-10-23)16-4-5-18-17(13-16)7-8-22(18)2/h3-6,13,19,21H,7-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCBSAJELLNHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of 5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide typically involves several key steps:
- Preparation of the Indole Derivative : Starting from 1-methylindoline, it is reacted with 2-chloroethylmorpholine under basic conditions.
- Formation of the Sulfonamide : The resulting intermediate is then treated with thiophene-2-sulfonyl chloride to yield the final product.
This multi-step synthesis ensures the incorporation of both the indole and morpholine moieties, which are crucial for the compound's biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. A study evaluated several derivatives for their effectiveness against various bacterial strains. Notably, compounds demonstrated:
- Moderate activity against Gram-positive bacteria such as Micrococcus luteus.
- Effective inhibition against Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 0.21 μM for some derivatives .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Micrococcus luteus | Moderate |
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. It has been investigated for its potential to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve:
- Inhibition of key signaling pathways related to cell growth and survival.
- Induction of oxidative stress , leading to increased apoptosis in cancer cells.
Case Studies
Several case studies have documented the biological effects of compounds structurally related to 5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide:
- Study on Antimicrobial Efficacy : A series of synthesized derivatives were tested against clinical strains, revealing that modifications in the side chains significantly influenced their antibacterial potency. The most active derivative showed a strong correlation between structural features and biological activity .
- Evaluation of Anticancer Properties : Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines, demonstrating that certain derivatives could effectively inhibit cell growth at micromolar concentrations.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
* Molecular formula of the target compound can be inferred as C₁₉H₂₆N₄O₃S₂ based on structural analysis.
Key Structural Differences and Implications
Substituent on the Sulfonamide Nitrogen The target compound incorporates a morpholinoethyl group, which introduces a tertiary amine and oxygen-rich heterocycle. This may enhance solubility in polar solvents compared to analogs like the hydroxyethyl-substituted compound (CAS 2034410-13-2) . Morpholine derivatives are often utilized to improve pharmacokinetic properties, such as blood-brain barrier penetration.
Backbone Modifications
- The ethyl substitution on the thiophene ring in CAS 1787916-42-0 introduces bulkier alkyl chains compared to the methyl group in the target compound. This could influence steric interactions in molecular recognition .
Molecular Weight and Complexity The target compound’s estimated molecular weight (~423.5) is higher than its analogs (338.4–383.5), primarily due to the morpholinoethyl and methylindolinyl groups. Higher molecular weight may impact bioavailability, though this is speculative without experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
